7-[3-(Difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[3-(Difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a difluoromethoxyphenyl group and a methyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 7-[3-(Difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the difluoromethoxyphenyl group: This step involves the substitution reaction where the difluoromethoxyphenyl group is introduced onto the pyrazolo[1,5-a]pyrimidine core.
Methylation: The final step involves the methylation of the compound to obtain the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate large-scale synthesis.
Chemical Reactions Analysis
7-[3-(Difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethoxyphenyl group can undergo substitution reactions with other nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-[3-(Difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials with desirable properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 7-[3-(Difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 7-[3-(Difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical and biological properties. Some examples of similar compounds include:
- 7-[4-(Difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
- 7-[3-(Difluoromethoxy)phenyl]-2-ethylpyrazolo[1,5-a]pyrimidine
Properties
Molecular Formula |
C14H11F2N3O |
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Molecular Weight |
275.25 g/mol |
IUPAC Name |
7-[3-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H11F2N3O/c1-9-7-13-17-6-5-12(19(13)18-9)10-3-2-4-11(8-10)20-14(15)16/h2-8,14H,1H3 |
InChI Key |
JLGDECKRHGZVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC(=CC=C3)OC(F)F |
Origin of Product |
United States |
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